(3-Methoxybenzyloxy)acetic acid
Description
Historical Context and Emergence in Chemical Literature
The history of (3-Methoxybenzyloxy)acetic acid is not marked by a singular, high-profile discovery. Instead, it emerged quietly in the chemical literature and commercial catalogs as a useful synthetic intermediate. Its availability through chemical suppliers has made it an accessible reagent for synthetic chemists. The compound is cataloged with the CAS Number 42308-51-0. The primary route for its application has been in multi-step synthetic pathways where its distinct structural features—a carboxylic acid group and a methoxy-substituted benzyl (B1604629) ether—can be strategically utilized. Its appearance in chemical literature is typically functional, cited as a starting material or intermediate in the synthesis of more elaborate molecular architectures rather than being the central subject of dedicated study.
Scope and Significance in Contemporary Chemical and Biological Research
The principal significance of this compound lies in its role as a precursor in the field of medicinal chemistry. Its structural components are valuable for constructing larger, more complex molecules designed to interact with biological targets.
A notable example of its application is in the synthesis of analogues of JDTic, a potent and selective kappa-opioid receptor (KOR) antagonist. nih.gov KOR antagonists are investigated for their potential in treating a variety of conditions, including depression, anxiety, and addiction. In a study aimed at exploring the structure-activity relationships (SAR) of JDTic analogues, this compound was employed as a key starting material. nih.gov
The synthesis involved reacting this compound with oxalyl chloride to form an acid chloride. nih.gov This intermediate then underwent an intramolecular Friedel-Crafts acylation, catalyzed by tin(IV) chloride, to yield a chromanone (specifically, 7-(benzyloxy)-2,3-dihydro-4H-chromen-4-one). nih.gov This chromanone scaffold served as a crucial core structure for building the final JDTic analogues. The methoxy (B1213986) group on the benzyl ether acts as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group, a common functional group in pharmacologically active molecules. nih.gov
This specific application highlights the compound's utility in creating complex heterocyclic systems that are central to the development of new therapeutic agents. While it may not possess significant biological activity itself, its contribution as a foundational element in the synthesis of active pharmaceutical ingredients is its primary claim to significance in the research community.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 42308-51-0 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.2 g/mol |
| Appearance | Typically a white to off-white solid |
| Synonyms | 2-[(3-Methoxyphenyl)methoxy]acetic acid |
This data is compiled from publicly available chemical databases.
Review of Existing Academic Paradigms
The use of this compound falls squarely within the established academic paradigm of convergent synthesis in medicinal chemistry. This strategy involves the synthesis of complex molecules from smaller, pre-functionalized fragments. This compound is a prime example of such a fragment, or building block, providing a pre-packaged combination of an ether linkage, an aromatic ring with a specific substitution pattern, and a reactive carboxylic acid handle.
This building block approach is highly valued in drug discovery for several reasons:
Efficiency: It allows for the rapid assembly of complex scaffolds.
Modularity: It enables the systematic modification of different parts of the target molecule to explore structure-activity relationships (SAR). For instance, the methoxy group's position could be varied in the initial building block to probe its effect on the final molecule's biological activity.
Strategic Protection: The benzyl ether moiety often serves as a protecting group for a phenolic hydroxyl group, which can be cleaved under specific conditions later in the synthetic sequence to unmask the functional group in the target molecule. nih.gov
The research paradigm is not to study this compound in isolation but to leverage its chemical potential to construct novel, larger molecules for biological evaluation. Its value is therefore realized in the context of a broader research program, such as the development of new receptor antagonists or other therapeutic agents. The academic literature on derivatives of acetic acid is extensive, covering areas from anticancer agents to materials science, underscoring the versatility of the acetic acid motif as a core structure in chemical synthesis. ontosight.aiontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKDMKBLOHKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxybenzyloxy Acetic Acid and Its Analogues
Established Synthetic Pathways
The foundational methods for constructing (3-Methoxybenzyloxy)acetic acid and similar structures primarily involve the formation of the ether linkage and the carboxylic acid group. These can be achieved through sequential reactions or, in some cases, more streamlined one-pot approaches.
Etherification Reactions
A common and direct route to the core structure of this compound involves an etherification reaction. The Williamson ether synthesis is a classic example of this type of transformation. In this method, the sodium salt of a hydroxyacetic acid ester is reacted with 3-methoxybenzyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophilically attacks the benzylic carbon, displacing the halide and forming the desired ether linkage. Subsequent hydrolysis of the ester group then yields the final carboxylic acid.
Variations of this approach might involve different activating groups or reaction conditions to optimize yields and minimize side reactions. For instance, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, enhancing the reaction rate and efficiency.
Carboxylic Acid Formation Routes
An alternative strategy focuses on first establishing the ether linkage and then introducing the carboxylic acid functionality. This can be accomplished by reacting 3-methoxybenzyl alcohol with a suitable two-carbon synthon that can be later converted to a carboxylic acid.
One such method involves the reaction of 3-methoxybenzyl chloride with the sodium salt of glycolic acid (hydroxyacetic acid). This directly forms the target molecule. Another approach is the hydrolysis of (3-methoxybenzyloxy)acetonitrile. The nitrile group can be introduced by reacting 3-methoxybenzyl halide with an alkali metal cyanide. The resulting (3-methoxybenzyloxy)acetonitrile is then subjected to hydrolysis, which can be performed under either acidic or basic conditions, to yield this compound. libretexts.org Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid, directly producing the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In contrast, alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt and ammonia, which then requires acidification to liberate the free carboxylic acid. libretexts.org
One-Pot Condensation Approaches
To improve efficiency and reduce the number of isolation steps, one-pot condensation reactions have been developed for the synthesis of carboxylic acids and their derivatives. nih.govmdpi.comrsc.orgnih.gov While specific one-pot syntheses for this compound are not extensively detailed in readily available literature, the principles of one-pot reactions can be applied. For example, a three-component reaction could potentially bring together 3-methoxybenzyl alcohol, a glyoxylate (B1226380) derivative, and a reducing agent in a single reaction vessel. Such strategies are often designed to be atom-economical and can offer significant advantages in terms of time and resource management. mdpi.com
Advanced Synthetic Strategies for Complex Derivatization
As the demand for more complex and functionally diverse analogues of this compound grows, more sophisticated synthetic methods are being explored. These advanced strategies aim to introduce specific stereochemistry or to develop more environmentally friendly processes.
Stereoselective and Asymmetric Synthesis
For analogues of this compound that contain chiral centers, stereoselective and asymmetric synthesis become crucial. This is particularly relevant when these molecules are intended for biological applications where specific stereoisomers may exhibit different activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess.
Methods for achieving this include the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. For example, an asymmetric etherification could be achieved by using a chiral catalyst to control the approach of the nucleophile to the electrophile. Similarly, if a chiral alcohol is used as a starting material, its stereochemistry can be preserved throughout the reaction sequence to yield an enantiomerically enriched product. While specific examples for this compound are not prevalent, the principles of asymmetric synthesis are broadly applicable to its analogues.
Green Chemistry Approaches to Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of organic compounds. nih.govyoutube.com The goal is to design processes that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govyoutube.com
For the synthesis of this compound and its analogues, green chemistry approaches could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. nih.gov
Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. nih.gov This includes the use of heterogeneous catalysts that can be easily recovered and reused.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com One-pot reactions are often advantageous in this regard. nih.govmdpi.comrsc.orgnih.gov
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. youtube.com
An example of a greener approach to a related transformation is the use of acetonitrile (B52724) as a solvent for esterification reactions, which is considered less hazardous than commonly used chlorinated or amide solvents. nih.gov
Microwave-Assisted Synthesis Techniques
The synthesis of this compound and its analogues can be significantly enhanced through the application of microwave-assisted organic synthesis (MAOS). This technique has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. sacredheart.edutsijournals.com The primary method for synthesizing this class of compounds is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.org
In the context of synthesizing this compound, the reaction would involve the sodium salt of 3-methoxybenzyl alcohol reacting with a haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis. Under conventional heating, this reaction might require several hours of refluxing. sacredheart.edu However, microwave irradiation can accelerate the process significantly. Microwaves directly and efficiently heat the reactants and solvent, leading to a rapid increase in temperature and reaction rate. sacredheart.edutsijournals.com
Studies on microwave-assisted Williamson ether synthesis have demonstrated that reactions can be completed in minutes rather than hours. sacredheart.eduorgchemres.org For instance, the synthesis of various alkyl aryl ethers under solvent-free conditions on a solid support like potassium carbonate has been achieved with excellent yields in very short reaction times using microwave irradiation. orgchemres.org This approach is not only faster but also aligns with the principles of green chemistry by minimizing the use of organic solvents. tsijournals.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 1-8 hours byjus.com | 3-10 minutes sacredheart.edunih.gov |
| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of reactants sacredheart.edu |
| Temperature Gradient | Non-uniform | Uniform |
| Typical Yield | 50-95% wikipedia.org | Often higher, >90% tsijournals.comorgchemres.org |
| Solvent Requirement | Often requires polar aprotic solvents like DMF or DMSO jk-sci.com | Can often be performed solvent-free orgchemres.orgresearchgate.net |
Mechanistic Investigations of Synthetic Transformations
The formation of this compound is primarily achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide ion from an alkyl halide by an alkoxide ion. wikipedia.org For the target compound, this translates to the reaction between the alkoxide of 3-methoxybenzyl alcohol and an ester of a haloacetic acid, such as ethyl chloroacetate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.org
In this SN2 pathway, the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide. This attack occurs from the backside, 180 degrees opposite to the leaving group (the halide). The process is concerted, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond happen simultaneously in a single step. wikipedia.orgmasterorganicchemistry.com
Reaction Kinetics and Thermodynamics
The kinetics of the Williamson ether synthesis are characteristic of an SN2 reaction, meaning the rate is dependent on the concentration of both the alkoxide and the alkyl halide. The rate law is expressed as:
Rate = k[Alkoxide][Alkyl Halide]
This second-order kinetics implies that the reaction proceeds through a single, bimolecular transition state. masterorganicchemistry.com The reaction rate is highly sensitive to steric hindrance. For a successful synthesis of this compound, a primary benzylic halide (3-methoxybenzyl chloride) is ideal, as primary halides are much more reactive in SN2 reactions than secondary or tertiary halides, which tend to favor elimination reactions. wikipedia.orgyoutube.com
Table 2: Representative Activation Parameters for a Benzylation SN2 Reaction
| Parameter | Description | Typical Value (kJ/mol) |
|---|---|---|
| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier that must be overcome for the reaction to proceed. | ~80-100 |
| Enthalpy of Activation (ΔH‡) | The energy required to break bonds and form the activated complex. | ~70-90 |
| Entropy of Activation (ΔS‡) | The change in the degree of randomness when reactants form the activated complex. A negative value indicates a more ordered transition state. | Negative Value |
Role As a Versatile Synthetic Intermediate
Building Block in Heterocyclic Compound Synthesis
The dual functionality of (3-Methoxybenzyloxy)acetic acid allows it to serve as a key starting material or intermediate in the synthesis of diverse heterocyclic scaffolds. The carboxylic acid can undergo various cyclization and condensation reactions, while the benzyl (B1604629) ether portion provides stability and influences the electronic properties of the molecule.
Cyclization Reactions for Chromanone Scaffolds
Chromanone and its derivatives, such as flavones, are important heterocyclic cores found in many biologically active compounds. One established method for constructing chromanone-related structures involves the intramolecular cyclization of phenoxyacetic acids or their derivatives. While direct literature citing the use of this compound for this purpose is scarce, the general synthetic strategy is well-precedented.
In a typical approach, a phenoxyacetic acid is activated, often to an acid chloride or ester, and then undergoes an intramolecular Friedel-Crafts acylation to form the chromanone ring. The methoxy (B1213986) group on the benzyl ring of this compound would act as an electron-donating group, potentially influencing the regioselectivity of such cyclizations. For instance, in the synthesis of 3-arylflavone-8-acetic acid derivatives, which possess a core chromanone structure, various substituted acetic acid precursors are utilized. nih.gov This suggests that functionalized acetic acids like this compound are viable candidates for building such complex heterocyclic systems.
Precursor in Spirobenzopyran Derivatives Synthesis
Spirobenzopyrans are a class of compounds known for their photochromic properties. Their synthesis often involves the condensation of a methylene-indoline derivative with a salicylaldehyde (B1680747) derivative. The use of this compound as a direct precursor in the primary synthesis of the spirobenzopyran core is not prominently documented in available chemical literature. Synthetic routes to these complex spiro-heterocycles typically rely on different sets of building blocks.
Applications in Thiadiazole and Thiazolidinone Frameworks
This compound is a highly suitable precursor for constructing heterocycles containing sulfur and nitrogen, such as thiadiazoles and thiazolidinones.
Thiadiazole Synthesis: The 1,3,4-thiadiazole (B1197879) ring is a common feature in medicinally important compounds. A standard and effective method for its synthesis is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide (B42300). nih.gov In this reaction, the carboxylic acid group of a precursor molecule reacts with the two nitrogen atoms and the sulfur atom of thiosemicarbazide to form the five-membered aromatic ring. Dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly employed to facilitate the ring closure. arabjchem.orgresearchgate.net
Research has shown that substituted phenoxyacetic acids readily undergo this transformation to yield 1,3,4-thiadiazole derivatives. arabjchem.orgresearchgate.net Given its structure, this compound can be directly utilized in this reaction, where its carboxylic acid function would cyclize with thiosemicarbazide to produce a 2,5-disubstituted 1,3,4-thiadiazole, as depicted in the general scheme below.
| Reactants | Reagents | Product |
| This compound, Thiosemicarbazide | POCl₃ or PPA | 2-((3-Methoxybenzyloxy)methyl)-1,3,4-thiadiazol-5-amine |
Thiazolidinone Frameworks: Thiazolidin-4-ones are another class of heterocycles with significant pharmacological interest. Their synthesis is versatile, with one of the most common methods being the one-pot, three-component reaction of an amine, an aldehyde, and mercaptoacetic acid. nih.gov Another prevalent route involves the cyclocondensation of a Schiff base (imine) with mercaptoacetic acid. hilarispublisher.com
While this compound itself is not typically used to form the thiazolidinone ring (as mercaptoacetic acid or chloroacetic acid are the standard C2-S synthons), its structural elements are found in more complex thiazolidinone derivatives. hilarispublisher.comchemmethod.comchemmethod.comirjmets.com For example, it can be incorporated as a substituent attached to the core ring system. A notable application involves the synthesis of 3-thiazolidine acetic acid derivatives, where an acetic acid moiety is attached to the nitrogen at position 3 of the thiazolidinone ring, demonstrating how the molecule can be integrated into the final structure without participating directly in the primary ring formation. nih.gov
Intermediate in Complex Natural Product Total Synthesis
The journey to synthesize complex natural products often requires a toolbox of versatile building blocks and robust chemical strategies. This compound, with its defined two-carbon unit and a protected hydroxyl functionality, serves as a useful intermediate in these intricate synthetic endeavors. nih.gov
Strategies for Carbon Chain Elongation
Extending a carbon skeleton by a defined number of atoms is a fundamental operation in total synthesis. An acetic acid derivative like this compound represents a functionalized two-carbon (C2) building block. General synthetic strategies can leverage this unit for carbon chain elongation.
For instance, the carboxylic acid can be converted into a variety of functional groups. It can be reduced to the corresponding alcohol, which can then be transformed into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, thereby adding a two-carbon chain to a substrate. Alternatively, the α-carbon of the acetic acid can be deprotonated to form an enolate or a related nucleophile, which can then attack an electrophilic carbon to form a new carbon-carbon bond. A classic example of carbon chain extension is the reaction of a Grignard reagent, formed from a halide, with carbon dioxide to generate a carboxylic acid, effectively lengthening the carbon chain by one carbon. youtube.com A molecule like this compound provides a pre-functionalized C2 unit that already contains a protected hydroxyl group, making it suitable for incorporation into more advanced intermediates in a synthetic sequence.
Protection Group Chemistry Utilizing Methoxybenzyl Moieties
One of the most powerful applications of the this compound structure in complex synthesis lies in the chemistry of its methoxybenzyl group. The methoxybenzyl ether, particularly the para-methoxybenzyl (PMB) ether, is a widely used protecting group for alcohols due to its stability under a broad range of conditions and its selective cleavage. nih.govchem-station.com The meta-methoxybenzyl (MMB) group present in this compound functions on the same principles.
This protecting group is typically installed via a Williamson ether synthesis, reacting an alcohol with a methoxybenzyl halide under basic conditions. chem-station.com Its true utility comes from its unique deprotection conditions. Unlike a simple benzyl (Bn) group, which is most commonly removed by hydrogenolysis, the methoxybenzyl group can be cleaved under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.comyoutube.com This oxidative removal is often highly selective, leaving other protecting groups such as benzyl ethers, silyl (B83357) ethers, and esters intact. This orthogonality is a critical advantage in the synthesis of complex molecules with multiple functional groups. chem-station.com The reaction proceeds through a charge-transfer complex, leading to the release of the free alcohol and methoxybenzaldehyde as a byproduct. chem-station.com
| Transformation | Typical Reagents and Conditions | Key Features |
| Protection (Alcohol) | 3-Methoxybenzyl bromide (MMB-Br) or chloride (MMB-Cl), NaH, DMF | Forms a stable ether linkage. chem-station.com |
| Deprotection (Oxidative) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O | Mild and selective; orthogonal to many other protecting groups. chem-station.com |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA), CH₂Cl₂ | Requires strong acidic conditions for cleavage. chem-station.com |
| Deprotection (Reductive) | H₂, Pd/C or Pd(OH)₂ | Possible but less common; similar to benzyl group removal. nih.gov |
This strategic use of the methoxybenzyl ether as a protecting group allows chemists to unmask a specific hydroxyl group at a precise stage of a synthesis, enabling the targeted modification of that site without disturbing the rest of the molecule. This has been demonstrated in numerous total syntheses of complex natural products. nih.govchem-station.com
Construction of Bio- and Glycomimetics
The design and synthesis of molecules that mimic the structure and function of biological macromolecules, such as proteins and carbohydrates, is a cornerstone of modern medicinal chemistry. This compound possesses structural features that could be exploited in the construction of bio- and glycomimetics.
The methoxybenzyl ether moiety can serve as a stable, yet potentially cleavable, protecting group or as a core scaffold. The acetic acid functionality provides a convenient handle for further chemical modification and conjugation. In the context of glycomimetics, which are compounds designed to imitate the structure of carbohydrates, the flexible ether linkage and the aromatic ring of this compound could be incorporated into scaffolds that mimic the spatial arrangement of hydroxyl groups in natural sugars.
While direct examples of its use are not prevalent in the literature, one could envision its application in the synthesis of C-glycoside analogues, where the anomeric oxygen is replaced by a carbon-carbon bond, enhancing metabolic stability. The carboxylic acid could be coupled to amino acids or other building blocks to create more complex glycomimetic structures.
Utility in Peptide Chemistry and Related Bioconjugations
Peptide chemistry often requires the use of specialized building blocks and linkers to achieve desired therapeutic properties, such as improved stability, targeted delivery, or enhanced biological activity.
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive side chains of amino acids. The benzyloxycarbonyl (Z) group is a classic example of an N-terminal protecting group. While the direct use of this compound for this purpose is not standard, its corresponding alcohol, (3-methoxyphenyl)methanol, could be converted to a chloroformate to form a (3-methoxybenzyloxy)carbonyl (MeOZ) protecting group.
The electronic properties of the methoxy group on the aromatic ring would influence the stability of this protecting group. Generally, electron-donating groups like methoxy can facilitate the cleavage of benzyl-type protecting groups by acidolysis or hydrogenolysis, potentially allowing for milder deprotection conditions compared to the standard Z group.
Table 1: Potential Protecting Groups Derived from (3-Methoxybenzyloxy) Scaffolds
| Protecting Group Abbreviation | Full Name | Potential Cleavage Conditions |
| MeOZ | (3-Methoxybenzyloxy)carbonyl | Acidolysis, Hydrogenolysis |
The bifunctional nature of this compound, possessing both a carboxylic acid and a stable ether linkage, makes it a candidate for incorporation as a linker or spacer in peptide scaffolds. Linkers are crucial for connecting different parts of a bioconjugate, such as a peptide and a drug molecule, or for introducing specific conformational constraints within a peptide.
The length and flexibility of the –O–CH2–COOH moiety could be used to control the distance and relative orientation of attached molecules. For instance, it could be used to link a cell-penetrating peptide to a therapeutic cargo. The aromatic ring could also engage in non-covalent interactions, such as pi-stacking, with biological targets.
Table 2: Potential Applications in Peptide Scaffolds
| Application | Role of this compound | Potential Advantage |
| Peptide-Drug Conjugates | Linker between peptide and drug | Tunable length and flexibility |
| Conformationally Constrained Peptides | Spacer to induce specific secondary structures | Introduction of aromatic interactions |
| Peptide-Based Biomaterials | Cross-linking agent | Enhanced stability due to ether linkage |
Derivatives and Analogues of 3 Methoxybenzyloxy Acetic Acid
Design Principles for Structural Modification
Benzyl (B1604629) Moiety Substitutions
The aromatic ring of the benzyl group is a prime target for substitution to explore structure-activity relationships (SAR). The nature, position, and number of substituents can profoundly influence the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), or electron-donating groups, such as additional methoxy (B1213986) or hydroxyl groups, can alter the molecule's interaction with biological targets. nih.gov
In related classes of compounds, such as betulinic acid derivatives incorporating a 3,4-disubstituted cinnamic acid moiety, it has been observed that substitutions on the phenyl ring significantly impact biological activity. For example, the presence of a 3-methoxy-4-hydroxy substitution pattern can be more potent than a 3,4-dimethoxy substitution. nih.gov Conversely, the introduction of bulky substituents like additional phenyl rings or long alkyl chains on the phenyl ring has been shown to be detrimental to activity in some cases. nih.gov These findings suggest that a systematic exploration of single and multiple substitutions on the benzyl ring of (3-Methoxybenzyloxy)acetic acid could yield derivatives with fine-tuned properties.
Carboxylic Acid Functional Group Modifications
The carboxylic acid group is a critical pharmacophore in many biologically active molecules, often involved in key hydrogen bonding interactions with protein targets. nih.gov However, its acidic nature can also lead to poor pharmacokinetic properties. Therefore, modification of this group is a common strategy in drug design.
Common bioisosteric replacements for the carboxylic acid group include:
Esters: Conversion to various esters (e.g., methyl, ethyl, benzyl esters) can increase lipophilicity and modulate activity. jocpr.com
Amides: Formation of primary, secondary, or tertiary amides can introduce new hydrogen bonding capabilities and alter solubility.
Hydroxamic acids: These are known metal-chelating groups and can serve as carboxylic acid isosteres. nih.gov
Tetrazoles and other acidic heterocycles: These groups can mimic the acidity and charge distribution of a carboxylic acid while offering different steric and metabolic profiles. nih.gov
The choice of modification depends on the desired outcome, whether it is to improve cell permeability, alter metabolic stability, or explore different binding interactions.
Scaffold Integration and Linker Variations
Beyond simple substitutions, the core scaffold of this compound can be integrated into larger, more complex molecular architectures. This can be achieved by:
Varying the Linker: The ether linkage is a key structural element. Variations could include replacing the ether oxygen with a sulfur atom (thioether), an amine (amino acid derivative), or a carbon atom (a longer chain carboxylic acid). The length of the acetic acid linker could also be extended or shortened.
Scaffold Hopping: The benzyl ether scaffold could be replaced entirely with other heterocyclic or carbocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, indole-3-acetic acid derivatives with alkoxy side chains have been explored as agonists for nuclear receptors. nih.gov
Conjugation: The carboxylic acid provides a convenient handle for conjugation to other molecules, such as peptides, polymers, or other drug molecules, to create hybrid compounds with novel properties.
Synthesis of Specific Derivative Classes
The synthesis of derivatives of this compound would leverage established organic chemistry reactions, starting from the parent compound or its precursors.
Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are a well-known class of compounds with diverse biological activities. The general synthesis of phenoxyacetic acids involves the Williamson ether synthesis, where a phenoxide is reacted with a chloro- or bromoacetate. jocpr.comwipo.intgoogle.com
A plausible synthetic route to phenoxyacetic acid derivatives starting from a precursor of this compound, such as 3-methoxybenzyl alcohol, could involve the following steps:
Halogenation of the Benzyl Group: The benzyl alcohol could be converted to a benzyl halide (e.g., 3-methoxybenzyl chloride or bromide) using a suitable halogenating agent like thionyl chloride or phosphorus tribromide.
Etherification with a Hydroxyphenoxyacetate: The resulting 3-methoxybenzyl halide could then be reacted with a suitably substituted hydroxyphenoxyacetic acid ester in the presence of a base to form the desired benzyl ether linkage.
Hydrolysis: Finally, saponification of the ester group would yield the target phenoxyacetic acid derivative.
Alternatively, direct etherification of 3-methoxybenzyl alcohol with a halogenated phenoxyacetic acid derivative could be explored.
Benzylidenethiazolidinone Derivatives
Benzylidenethiazolidinone derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities. Their synthesis typically involves the Knoevenagel condensation of an aromatic aldehyde with a thiazolidinone derivative, most commonly 2,4-thiazolidinedione (B21345).
To synthesize benzylidenethiazolidinone derivatives from a precursor of this compound, the following synthetic strategy could be employed:
Oxidation of the Starting Material: The parent compound, this compound, would first need to be converted to the corresponding aldehyde. A more direct route would start from 3-methoxybenzyl alcohol, which can be oxidized to 3-methoxybenzaldehyde (B106831) using a variety of oxidizing agents, such as nitric acid. google.com
Knoevenagel Condensation: The resulting 3-methoxybenzaldehyde would then be reacted with 2,4-thiazolidinedione in the presence of a base catalyst, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol (B145695) or acetic acid. This reaction would yield the (Z)-5-(3-methoxybenzylidene)thiazolidine-2,4-dione. irphouse.com
Further modifications could be introduced by using substituted thiazolidinones or by further reacting the resulting benzylidenethiazolidinone scaffold.
Oxazolidinone-Based Analogues
Oxazolidinones are a significant class of synthetic antibacterial agents, with linezolid (B1675486) being a prominent member approved for clinical use. researchgate.netnih.gov These compounds typically feature an N-aryl-5-(aminomethyl)-2-oxazolidinone core. The exploration of novel oxazolidinone analogues often involves modification of the side chains attached to the core structure to enhance potency, broaden the spectrum of activity, and overcome resistance. nih.govresearchgate.net
While direct incorporation of the entire this compound structure is not typical, the methoxybenzyloxy moiety can be used to create analogues where it functions as a C-ring substituent. The general structure of such analogues would involve the oxazolidinone core linked to a side chain containing the methoxybenzyloxy group. Research in this area has led to the development of numerous analogues with varied C- and D-rings to improve pharmacological profiles. nih.gov For instance, modifications on the C-5 side chain of the oxazolidinone ring have been shown to influence antibacterial activity significantly. researchgate.net
| Analogue Type | Structural Feature | Potential Impact |
| C-5 Substituted Oxazolidinones | Incorporation of a (3-methoxybenzyloxy)methyl or similar group at the C-5 position. | Modification of antibacterial spectrum and potency. |
| Biaryl Oxazolidinones | Use of the methoxybenzyl group as part of a biaryl system. | Can enhance binding to the ribosomal target and overcome resistance mechanisms. researchgate.net |
Phthalocyanine (B1677752) Complexes with Methoxybenzyloxy Substituents
Phthalocyanines are large, aromatic macrocyclic compounds that can coordinate with a central metal atom. researchgate.net Their chemical and physical properties can be fine-tuned by introducing substituents on the periphery of the macrocycle or at the axial positions of the central metal. pleiades.online The attachment of methoxybenzyloxy groups can significantly alter the solubility, aggregation behavior, and electronic properties of the resulting phthalocyanine complex, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as photosensitizers. researchgate.net
Axial substitution on silicon phthalocyanines (SiPcs) with aryloxy groups, for example, has been shown to influence the solid-state arrangement and intermolecular interactions of the molecules. researchgate.net A (3-methoxybenzyloxy) group could be introduced as an axial ligand, similar to how phenoxy and substituted phenoxy groups have been used.
| Complex Type | Position of Methoxybenzyloxy Group | Key Research Finding |
| Axially Substituted Silicon Phthalocyanine | As a bis(3-methoxybenzyloxy) ligand on the central silicon atom. | The nature and position of substituents on the axial aryloxy groups determine the crystal structure and π–π stacking interactions. researchgate.net |
| Peripherally Substituted Phthalocyanine | Attached to the outer benzo rings of the phthalocyanine macrocycle. | Enhances solubility in organic solvents and can modify the electronic absorption spectrum. |
Flavonoid Derivatives
Flavonoids are a class of naturally occurring compounds with a characteristic three-ring structure. unibo.itmdpi.com Synthetic modifications of the flavonoid scaffold have led to the development of compounds with a wide range of biological activities. One notable example is flavone-8-acetic acid (FAA), which has been investigated for its antitumor properties. unibo.itnih.gov
Researchers have synthesized numerous analogues of FAA by introducing various substituents on the flavonoid nucleus to improve activity and understand structure-activity relationships. mdpi.comnih.gov A (3-methoxybenzyloxy) group could be incorporated into the flavonoid structure, for example, by attaching it as an alkoxy substituent at the 3-position of the flavone (B191248) ring. Studies on such 3-alkoxy analogues have shown that these modifications can lead to compounds with significant biological effects. nih.gov For instance, some 3-alkoxy flavone derivatives have demonstrated the ability to induce cytokines and show indirect antitumor effects. nih.gov
| Flavonoid Analogue | Modification | Reported Activity | Reference |
| 3-Alkoxy-flavone-8-acetic acid analogues | Introduction of an alkoxy group, such as a methoxy group, at the 3-position. | Some analogues showed potent activity on human monocytes, in some cases higher than the parent compound DMXAA. | nih.gov |
| 2-Phenyl Ring Substituted Flavones | Introduction of methoxy groups on the 2-phenyl ring. | Can influence the compound's ability to act as an inhibitor of specific enzymes like aminopeptidase (B13392206) N. | mdpi.com |
| 3-Hydroxy-4'-dimethylamino flavone derivatives | Alkylation or esterification of the 3-hydroxy group. | Creates a series of derivatives with varying physicochemical properties and potential antifungal activity. | nih.gov |
Conformational Analysis of Derivatives
Studies on related phenoxyacetic acid derivatives have identified two primary conformations for the oxyacetic acid side chain: synclinal and antiperiplanar. researchgate.net
Synclinal: The C-O-C-C torsion angle is approximately ±90°.
Antiperiplanar: The C-O-C-C torsion angle is approximately 180°.
The preferred conformation can be influenced by the substitution pattern on the aromatic ring and the solid-state packing forces in crystals. For example, in molecular complexes of (2,4-dichlorophenoxy)acetic acid and (2,4,5-trichlorophenoxy)acetic acid, both synclinal and antiperiplanar conformations have been observed. researchgate.net The conformation of these derivatives is crucial as it can affect how the molecule interacts with biological targets, such as enzyme active sites or receptors. The presence of the methoxy group on the benzyl ring in derivatives of this compound can also influence the conformational preferences of the entire molecule.
| Compound Class | Conformational Feature | Significance |
| Phenoxyacetic Acid Derivatives | Synclinal vs. Antiperiplanar side chain conformation. | Affects intermolecular interactions and crystal packing. Can determine biological activity. researchgate.net |
| Morphine Derivatives with Carboxyalkyl groups | The orientation of the 3-O-carboxyalkyl side chain. | The conformation is relevant for the development of haptens for immunoassays. researchgate.net |
Investigation of Biological Activities and Mechanisms in Research
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of investigation in drug discovery and biochemical pathway analysis. For compounds like (3-Methoxybenzyloxy)acetic acid, understanding which enzymes they inhibit and by what mechanism is key to determining their pharmacological potential.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, such as diabetes, the increased flux through this pathway is implicated in the development of long-term diabetic complications like neuropathy, retinopathy, and cataracts. nih.govmdpi.com Consequently, aldose reductase inhibitors (ARIs) are considered promising therapeutic agents. nih.gov
Compounds with a carboxylic acid moiety, like this compound, are a major class of ARIs. nih.gov Research into a series of acetic acid derivatives bearing a five-membered heterocyclic core has identified potent ALR2 inhibitors, with some exhibiting inhibitory levels in the submicromolar range. nih.gov However, studies on these related structures have also noted that increasing the size of substituents, for instance, by lengthening a phenyl group to a benzyl (B1604629) moiety, can lead to a general reduction in inhibitory potency. nih.gov While many acetic acid derivatives have been synthesized and tested for their ability to inhibit aldose reductase, specific inhibitory data, such as IC50 values for this compound, are not detailed in the available research. nih.govnih.govgoogle.comnih.govnih.govusda.govmedchemexpress.com
| Compound | Reported Activity/Significance | Source |
|---|---|---|
| Zopolrestat | Potent ARI with an IC50 of 3.1 x 10-9 M. nih.gov | nih.gov |
| (5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT) | A novel potent aldose reductase inhibitor studied for effects on diabetic neuropathy. nih.gov | nih.gov |
| 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | Lead compound in a series of oxadiazolyl-acetic acids with submicromolar inhibitory activity. nih.gov | nih.gov |
| 3,5-Di-O-caffeoylquinic acid | A major component from Artemisia montana with potent RLAR inhibitory activity (IC50 = 0.19 to 5.37 µM). nih.gov | nih.gov |
Enzyme inhibitors can act through various mechanisms, which are broadly categorized as reversible or irreversible. Reversible inhibition is further classified as competitive, non-competitive, or uncompetitive.
Competitive inhibition occurs when an inhibitor, which often resembles the substrate, binds to the active site of the enzyme, preventing the actual substrate from binding.
Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site on the enzyme. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. nih.gov The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. nih.gov
Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing product release.
The specific mechanism by which this compound may inhibit enzymes has not been elucidated in the reviewed literature.
To determine the mechanism of enzyme inhibition, kinetic studies are performed. Data from these studies are often visualized using graphical methods like Lineweaver-Burk and Dixon plots.
Lineweaver-Burk Plot : This is a double reciprocal plot of the reaction rate (1/V) versus substrate concentration (1/[S]). It linearizes the Michaelis-Menten kinetics, allowing for easier determination of key parameters. 2minutemedicine.com For non-competitive inhibition, increasing inhibitor concentrations result in a series of lines that intersect on the x-axis but have different y-intercepts and slopes.
Dixon Plot : This is a graph of the reciprocal of the reaction rate (1/V) against inhibitor concentration ([I]) at two or more fixed substrate concentrations. It is used to determine the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. researchgate.netresearchgate.net The Ki value is a measure of the inhibitor's binding affinity; a smaller Ki indicates tighter binding and a more potent inhibitor. youtube.com
While these are standard methods for characterizing enzyme inhibitors, specific kinetic data, plots, or Ki values for the interaction of this compound with any enzyme are not available in the cited research. researchgate.netresearchgate.netyoutube.com
Disaccharidases are enzymes located on the brush border of the small intestine that are essential for the final digestion of carbohydrates. Key disaccharidases include sucrase, maltase, and lactase. nih.govnih.gov
Research has shown that the parent compound, acetic acid, can suppress the activity of these enzymes. nih.gov In a study using Caco-2 cells, treatment with acetic acid significantly decreased the activities of sucrase, maltase, trehalase, and lactase. nih.gov This effect was specific to acetic acid, as other organic acids like citric and lactic acid did not produce the same suppression. nih.gov The mechanism appears to occur during post-translational processing, as acetic acid did not affect the transcription or translation of the sucrase-isomaltase complex. nih.govresearchgate.net
There are no specific studies available on whether this compound, as a derivative, shares this ability to modulate disaccharidase activity.
| Enzyme | Effect of Acetic Acid Treatment | Source |
|---|---|---|
| Sucrase | Significantly decreased activity | nih.gov |
| Maltase | Significantly decreased activity | nih.gov |
| Trehalase | Significantly decreased activity | nih.gov |
| Lactase | Significantly decreased activity | nih.gov |
| Alkaline phosphatase | Not affected | nih.gov |
| Aminopeptidase-N | Not affected | nih.gov |
Glucose 6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmdpi.com This pathway is a major source of NADPH, which is crucial for protecting cells from oxidative damage by maintaining a supply of reduced glutathione. nih.govgoogle.com G6PD deficiency is a common genetic disorder that can lead to increased oxidative stress. nih.govmdpi.com
Inhibition of G6PD is an area of research interest for its potential effects on cancer metabolism, as some cancer cells rely on the PPP for proliferation. nih.gov Various compounds have been identified as G6PD inhibitors. nih.govresearchgate.net However, the scientific literature lacks any studies investigating this compound as a potential inhibitor of G6PD. nih.govnih.govresearchgate.net
Acetate (B1210297) metabolism involves a series of enzymatic reactions for its conversion to acetyl-CoA, a central molecule in cellular metabolism. nih.gov The regulation of these enzymes can be complex, involving mechanisms like acetylation. nih.gov In some anaerobic bacteria, such as Clostridium thermoaceticum, there are specific pathways for metabolizing aromatic methyl ethers. nih.gov These organisms can convert the methyl group of compounds like syringic acid (a methoxy-containing aromatic) into acetic acid. nih.gov The pathway involves an O-demethylase that uses tetrahydrofolate as the methyl acceptor, ultimately leading to the synthesis of acetyl-CoA. nih.gov
This suggests a potential metabolic fate for the methoxybenzyl portion of this compound in certain biological systems. However, there is no evidence in the available literature to suggest that this compound itself acts as a regulator of enzymes within the acetate metabolism pathway. nih.govnih.govfrontiersin.org
Anticancer Research Applications
While direct studies on This compound are limited, its structural motif is a key component in several classes of synthetic compounds that have demonstrated significant potential in anticancer research. These investigations highlight the importance of the methoxybenzyloxy and acetic acid moieties in the development of novel antineoplastic agents.
Inhibition of Tumor Cell Proliferation
The core structure of This compound is found within more complex molecules that have been shown to inhibit the proliferation of various cancer cell lines. For instance, a series of 2-arylbenzoxazole derivatives incorporating a benzyloxyphenyl group have been synthesized and evaluated for their cytotoxic effects. Among these, compounds featuring a structure related to This compound have shown promising activity against human cancer cell lines.
In one study, the presence of an acetic acid group on the benzoxazole (B165842) nucleus was found to enhance the cytotoxic activity of the compounds. This suggests that the acetic acid moiety plays a crucial role in the molecule's ability to interfere with cancer cell growth. The research indicated that these compounds could serve as a template for designing and developing new anticancer drugs.
Similarly, derivatives of 3-arylflavone-8-acetic acid have been investigated for their antiproliferative activities. nih.gov Compounds bearing methoxy (B1213986) groups on the flavone (B191248) nucleus demonstrated notable indirect cytotoxicities against certain cancer cell lines. nih.gov These findings underscore the potential of the methoxy and acetic acid functionalities, integral to This compound , in the development of agents that can suppress tumor cell growth.
Lead Compound Identification for Novel Antineoplastic Agents
The promising anticancer activities of compounds containing the This compound scaffold have positioned them as potential lead compounds for the development of new antineoplastic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
The aforementioned 2-arylbenzoxazole and 3-arylflavone-8-acetic acid derivatives serve as excellent examples. Their ability to inhibit tumor cell proliferation marks them as starting points for further chemical modifications to enhance their efficacy and selectivity. The consistent anticancer activity observed in these related structures suggests that the This compound framework could be a valuable pharmacophore for designing future cancer therapeutics. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
The development of such novel agents is crucial in overcoming the challenges of existing cancer therapies, including drug resistance and adverse side effects. The structural simplicity and synthetic accessibility of This compound and its analogs make them attractive candidates for medicinal chemistry campaigns aimed at discovering next-generation anticancer drugs.
Structure-Activity Relationship (SAR) Studies in Oncology
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of oncology, SAR studies on derivatives containing the This compound moiety have provided valuable insights.
For the 2-arylbenzoxazole acetic acid derivatives, research has shown that the position of the acetic acid group and the presence of an oxygen atom directly linked to the phenyl substituent can significantly impact the compound's cytotoxic activity. These findings help to build a predictive model for the design of more potent anticancer agents.
In the case of 3-arylflavone-8-acetic acid analogs, the type and position of substituents on the benzene (B151609) rings of the flavone nucleus have been systematically varied to determine their effect on cytotoxicity. nih.gov For example, compounds with methoxy groups at specific positions exhibited higher indirect cytotoxicity than the reference compound. nih.gov Such SAR data is instrumental in guiding the optimization of lead compounds to achieve improved anticancer profiles.
Table 1: Anticancer Activity of Selected Acetic Acid Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |
| 2-Arylbenzoxazole Acetic Acid Derivatives | Various | Inhibition of tumor cell proliferation | |
| 3-Arylflavone-8-acetic Acid Derivatives | Various | Direct and indirect cytotoxicity | nih.gov |
Neurobiological Research Tools
The potential application of This compound as a tool in neurobiological research is an emerging area of investigation. While direct evidence is currently limited, the structural features of the compound suggest plausible interactions with key components of the nervous system.
Activation of Ionotropic Glutamate (B1630785) Receptors
Ionotropic glutamate receptors are crucial for excitatory synaptic transmission in the central nervous system and are implicated in various neurological functions and diseases. nih.gov These receptors are ligand-gated ion channels that are activated by the neurotransmitter glutamate. nih.gov Currently, there is a lack of specific research demonstrating the direct activation of ionotropic glutamate receptors by This compound . The scientific literature on agonists for these receptors primarily focuses on glutamate analogs and other specific chemical classes. However, the presence of the acidic carboxyl group and the aromatic ring in This compound suggests a potential for interaction with receptor binding sites, a hypothesis that warrants future investigation.
Potential in Memory and Pain Transmission Studies
Given the central role of glutamate receptors in synaptic plasticity, which underlies learning and memory, compounds that modulate these receptors are of significant interest in memory research. Similarly, the transmission of pain signals involves complex neural pathways where glutamate is a key neurotransmitter. researchgate.net While there are no direct studies linking This compound to memory or pain transmission, the theoretical potential exists due to its structural similarity to molecules that can interact with neural receptors. Research into the effects of structurally related phenylacetic acid and benzyloxyacetic acid derivatives on neuronal activity could provide insights into the prospective utility of This compound in these areas of neurobiological research. Further empirical studies are necessary to explore and validate this potential.
Antimicrobial Research Applications
The investigation into the antimicrobial properties of this compound is a focused area of research. This section reviews the available scientific literature on its effects against various microorganisms.
Currently, there is no specific research data available in the public domain that investigates the antibacterial effects of this compound. Scientific literature does not provide information on its efficacy, spectrum of activity, or mechanism of action against bacterial pathogens.
Similarly, a thorough review of scientific databases and research publications has not yielded any studies specifically focused on the antifungal activities of this compound. Therefore, its potential as an antifungal agent remains uninvestigated and unknown.
Other Biological Target Modulations
Beyond antimicrobial research, the broader biological effects of this compound are also of interest to the scientific community. This section explores other potential therapeutic properties that have been investigated.
There is currently no publicly available research that has explored the antidiabetic properties of this compound. Investigations into its effects on glucose metabolism, insulin (B600854) sensitivity, or other diabetes-related pathways have not been reported in the scientific literature.
A comprehensive search of scientific literature reveals no studies dedicated to the anticholinergic properties of this compound. Its potential to interact with cholinergic receptors and its associated physiological effects have not been a subject of published research.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Applications for Structural Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is a powerful tool for predicting the three-dimensional structure of molecules by calculating the electron density. For a molecule like this compound, DFT calculations could determine optimal bond lengths, bond angles, and dihedral angles, providing a precise model of its ground-state geometry. Such structural information is the foundation for all further computational analysis. At present, no specific DFT structural prediction studies for this compound have been identified in the searched scientific literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.comsigmaaldrich.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability, whereas a small gap indicates a more reactive species. mdpi.com For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. However, there are no published studies containing FMO analysis or the HOMO-LUMO gap data for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uchicago.edufiu.edu The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. uchicago.edufiu.edusciencepublishinggroup.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, and positive potential around the acidic hydrogen. This information is critical for understanding intermolecular interactions. nextmol.com To date, no MEP maps for this compound have been found in the public domain.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules or biological targets.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. mdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. mdpi.com A study involving this compound as a potential ligand would require docking it into the active site of a relevant protein to assess its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions). A search of the scientific literature did not yield any molecular docking studies specifically involving this compound as a ligand.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, molecular flexibility, and the stability of intermolecular complexes over time. An MD simulation of this compound, either in a solvent or interacting with a biological membrane or protein, could provide valuable insights into its dynamic properties. Currently, no published molecular dynamics simulation studies have been identified for this compound.
Theoretical and Computational Chemistry Studies
In Silico Prediction of Biological Activities (e.g., PASS online)nih.gov
The prediction of biological activity through computational methods is a cornerstone of modern drug discovery and chemical biology. These in silico techniques allow for the rapid screening of virtual compounds, prioritizing those with a higher probability of exhibiting desired pharmacological or biological effects, thereby saving significant time and resources in the early stages of research. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS) online web service.
The PASS tool operates on the principle that the biological activity of a compound is a function of its chemical structure. By analyzing the structure-activity relationships of a vast training set of known biologically active substances, PASS can predict a wide spectrum of potential biological activities for a novel or uncharacterized compound. The prediction is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi).
A Pa value greater than 0.7 suggests a high probability of observing the activity in experimental settings, and the compound may be a close analog of known bioactive molecules. A Pa value between 0.5 and 0.7 indicates a moderate chance of experimental confirmation, with the compound likely being less similar to known agents. Activities with Pa greater than Pi are generally considered possible for the compound .
As of the latest analysis, specific PASS online prediction data for (3-Methoxybenzyloxy)acetic acid is not publicly available in the referenced literature. However, to illustrate the potential insights that can be gained from such an analysis, the results for the structurally related compound, 3-phenoxybenzoic acid, are presented. A 2024 study utilized a variety of in silico methods, including PASS online, to investigate the biological activities of 3-phenoxybenzoic acid and its metabolites.
The in silico investigation of 3-phenoxybenzoic acid revealed predictions for a range of biological activities. These predicted activities provide a valuable, albeit indirect, insight into the potential biological profile of structurally similar compounds like this compound. The study indicated that 3-phenoxybenzoic acid and its metabolites were associated with several biological pathways and effects.
The table below summarizes some of the key predicted biological activities for 3-phenoxybenzoic acid from the in silico analysis. It is crucial to reiterate that these are predictions for a related compound and would require specific experimental validation for this compound.
Table 1: Representative Predicted Biological Activities for the Related Compound 3-Phenoxybenzoic Acid
| Predicted Biological Activity Category | Specific Predicted Effect/Association | Reference |
| Cellular Processes | Apoptotic pathway involvement | |
| Reproductive System | Association with the reproductivity system | |
| Endocrine System | Potential neuroendocrine disruption | |
| Enzyme Inhibition | Phospholipid-translocating ATPase inhibition | |
| Gene Expression | Association with JAK2 expression |
This predictive approach helps in formulating hypotheses for further experimental investigation. For instance, based on the predictions for its analogue, future studies on this compound could be designed to explore its potential as a modulator of apoptosis, its effects on the endocrine and reproductive systems, or its capacity to inhibit specific enzymes. These computational predictions serve as a valuable guide for targeted biological screening.
Advanced Structural Characterization and Spectroscopic Analysis of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra of (3-Methoxybenzyloxy)acetic acid derivatives provide characteristic signals that can be assigned to the specific protons and carbons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.
For a typical derivative, the aromatic protons on the 3-methoxyphenyl (B12655295) ring appear in the range of δ 6.8-7.3 ppm. The proton on C2' (between the methoxy (B1213986) and benzyloxy groups) is often a singlet or a narrow triplet, while the protons on C4', C5', and C6' show more complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling with adjacent protons. The methoxy group (-OCH₃) protons typically resonate as a sharp singlet around δ 3.8 ppm. mdpi.com The methylene (B1212753) protons of the benzyloxy group (-OCH₂Ar) and the acetic acid moiety (-OCH₂COOH) appear as distinct singlets, typically in the regions of δ 4.5-5.0 ppm and δ 4.0-4.2 ppm, respectively. The acidic proton of the carboxyl group (-COOH) is often broad and can appear over a wide chemical shift range (δ 10-13 ppm), and its observation may depend on the solvent used.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-175 ppm. The aromatic carbons show signals between δ 110-160 ppm, with the carbon attached to the methoxy group (C3') resonating at the downfield end of this range (around δ 160 ppm) and the other carbons appearing at predictable shifts based on substituent effects. mdpi.com The methoxy carbon gives a signal around δ 55 ppm. mdpi.com The methylene carbons of the -OCH₂Ar and -OCH₂COOH groups are found in the δ 65-75 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Generic this compound Structure
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10.0 - 13.0 (broad s) | 170.0 - 175.0 |
| OCH₂COOH | 4.1 (s, 2H) | 65.0 - 70.0 |
| Ar-CH₂O | 4.6 (s, 2H) | 70.0 - 75.0 |
| C1' | - | ~138.0 |
| C2' | 6.9 (d) | ~113.0 |
| C3' | - | ~160.0 |
| OCH₃ | 3.8 (s, 3H) | ~55.2 |
| C4' | 6.8 (dd) | ~114.0 |
| C5' | 7.2 (t) | ~130.0 |
| C6' | 6.9 (d) | ~120.0 |
Note: Predicted values are based on analogous structures and may vary based on solvent and specific derivative substitutions. s=singlet, d=doublet, t=triplet, dd=doublet of doublets.
To unambiguously assign all proton and carbon signals, especially for more complex derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is particularly useful for confirming the connectivity of protons within the aromatic ring system. ceon.rs
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon's chemical shift based on its attached proton's signal. ceon.rsbeilstein-journals.org For instance, the signal for the methoxy protons at δ ~3.8 ppm would correlate with the methoxy carbon signal at δ ~55 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, an HMBC experiment would show a correlation between the methoxy protons (-OCH₃) and the aromatic C3' carbon, confirming the position of the methoxy group. mdpi.comceon.rs
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of a this compound derivative by distinguishing it from other potential formulas that may have the same nominal mass. ceon.rs For example, HRMS can easily differentiate between ions with the same integer mass but different elemental compositions.
In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing these fragments provides a roadmap of the molecule's structure. For a this compound derivative, common fragmentation pathways include:
Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) or the loss of CO₂ and H₂O is often observed.
Benzylic cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage, resulting in a prominent peak corresponding to the 3-methoxybenzyl cation at m/z 121.
Loss of methoxy group: Fragmentation can involve the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da) from the 3-methoxybenzyl fragment.
McLafferty Rearrangement: While less common for this specific structure, derivatives with longer alkyl chains may exhibit this characteristic rearrangement. miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 196 | [M]⁺ | Molecular Ion |
| 151 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage (3-methoxybenzyl cation) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation of benzyl (B1604629) portion) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.
For derivatives of this compound, the IR spectrum will display several key absorption bands:
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1700 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. docbrown.info
C-O Stretches: Two distinct C-O stretching bands are expected: one for the acid C-O bond (around 1210-1320 cm⁻¹) and another for the ether C-O bonds (around 1000-1150 cm⁻¹). ceon.rs
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region are due to carbon-carbon stretching within the aromatic ring.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in analyzing the aromatic ring vibrations and the C-C backbone of the molecule, providing complementary data to the IR spectrum. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | C-H (sp²) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | C-H (sp³) | 2850 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1760 | Strong, Sharp |
| C=C Bends | Aromatic Ring | 1450 - 1600 | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination
When a derivative of this compound can be grown as a suitable single crystal, X-ray crystallography provides the definitive method for determining its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding, which is particularly relevant for carboxylic acids that often form dimers in the solid state. This analysis also confirms the conformation of the molecule and the packing arrangement within the crystal lattice, offering unparalleled insight into its solid-state architecture.
UV-Visible and Fluorescence Spectroscopy for Photophysical Properties
The study of the interaction of light with molecules provides profound insights into their electronic structure and dynamic behavior. For derivatives of this compound, UV-Visible and fluorescence spectroscopy are powerful tools to elucidate their photophysical properties. These techniques probe the electronic transitions between different energy levels within the molecule, offering information on conjugation, chromophore nature, and environmental sensitivity.
UV-Visible absorption spectroscopy measures the wavelengths of light that are absorbed by the molecule, corresponding to the energy required to promote an electron from its ground state to an excited state. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands. For aromatic compounds like the derivatives of this compound, these bands are typically associated with π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring.
Fluorescence spectroscopy, on the other hand, provides information about the emission of light from an excited electronic state as it returns to the ground state. This process is typically very fast, occurring on the nanosecond timescale. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, is generally observed at longer wavelengths (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.
Solvatochromism Effects
Solvatochromism is the phenomenon where the color of a substance, and more broadly its UV-Visible absorption and fluorescence emission spectra, changes with the polarity of the solvent in which it is dissolved. ijcce.ac.irresearchgate.net This effect arises from the differential solvation of the ground and excited states of the molecule. researchgate.net If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) will be observed with increasing solvent polarity.
Derivatives of this compound are expected to exhibit solvatochromism due to the presence of both an electron-donating group (the methoxy group) and a potential electron-withdrawing group (the carboxylic acid or its ester derivative) attached to the benzylic system. This donor-acceptor character can lead to a significant change in the dipole moment of the molecule upon electronic excitation, making its energy levels sensitive to the surrounding solvent environment.
Detailed Research Findings:
While specific experimental data for the solvatochromism of this compound derivatives are not extensively available in the public literature, the expected behavior can be inferred from studies on structurally similar compounds, such as anisole (B1667542) derivatives and other aromatic ethers. nih.govresearchgate.net The methoxy group on the benzene ring acts as an electron-donating group, increasing the electron density of the aromatic system. The (alkoxycarbonyl)methyl group attached to the benzylic oxygen can act as an electron-withdrawing group, particularly in the excited state.
Upon absorption of UV light, an intramolecular charge transfer (ICT) can occur from the electron-rich methoxy-substituted benzene ring to the electron-accepting portion of the molecule. This ICT character of the excited state leads to a larger dipole moment compared to the ground state. Consequently, polar solvents will stabilize this more polar excited state to a greater extent than the ground state.
This differential stabilization is expected to result in a positive solvatochromism (bathochromic or red-shift) in both the UV-Visible absorption and fluorescence emission spectra as the polarity of the solvent increases. researchgate.net
Illustrative Data Table for a Hypothetical Derivative (e.g., Methyl (3-Methoxybenzyloxy)acetate):
To illustrate the expected solvatochromic effect, the following table presents hypothetical absorption (λ_abs_) and fluorescence emission (λ_em_) maxima for a derivative of this compound, such as its methyl ester, in a range of solvents with varying polarities. The solvent polarity is often characterized by parameters such as the dielectric constant (ε).
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 275 | 295 | 2593 |
| Toluene | 2.38 | 276 | 298 | 2810 |
| Tetrahydrofuran (THF) | 7.58 | 278 | 305 | 3213 |
| Dichloromethane (DCM) | 8.93 | 279 | 308 | 3452 |
| Acetonitrile (B52724) | 37.5 | 282 | 315 | 3833 |
| Methanol | 32.7 | 283 | 320 | 4225 |
The Lippert-Mataga equation is a widely used model to quantify the solvatochromic shift and to estimate the change in the dipole moment of a molecule upon excitation (Δμ = μ_e_ - μ_g_). wikipedia.orgresearchgate.net The equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n). A plot of the Stokes shift versus the solvent polarity function (the Lippert-Mataga plot) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment. For molecules exhibiting significant ICT character, a large slope is expected, indicating a substantial increase in polarity upon excitation.
Metabolic Pathways and Biosynthesis in Research Contexts
General Acetic Acid Metabolism in Biological Systems
Acetic acid, a simple carboxylic acid, is a central molecule in the metabolism of most living organisms. In biological systems, it primarily exists as its conjugate base, acetate (B1210297). Acetate is a key intermediate that links various metabolic pathways, serving as both an energy source and a precursor for biosynthesis. In the gut, acetate is a major short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by microbiota. This acetate can be absorbed and utilized by the host. A significant metabolic fate of acetate is its conversion to acetyl-coenzyme A (acetyl-CoA), a critical molecule in intermediary metabolism. This activation is catalyzed by acetyl-CoA synthetase. Once formed, acetyl-CoA can enter the citric acid cycle for energy production or be used in anabolic pathways for the synthesis of fatty acids and cholesterol.
Intermediary metabolism comprises the intracellular chemical reactions that convert nutritive material into cellular components and energy. Two of the most fundamental pathways in intermediary metabolism are glycolysis and the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle - TCA cycle).
Glycolysis: This pathway is the initial stage of glucose metabolism, breaking down the six-carbon glucose molecule into two three-carbon pyruvate molecules. This process occurs in the cytoplasm and generates a small amount of ATP and the reducing agent NADH. Pyruvate can then be converted to acetyl-CoA by the pyruvate dehydrogenase complex, providing the primary link between glycolysis and the citric acid cycle.
Citric Acid Cycle: The citric acid cycle is a series of enzyme-catalyzed chemical reactions that form a central hub in metabolism. It occurs in the mitochondria of eukaryotic cells. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate. Through a series of oxidative reactions, the acetyl group is completely oxidized to carbon dioxide, generating significant amounts of ATP, NADH, and FADH2. These reducing equivalents (NADH and FADH2) are then used by the electron transport chain to produce the majority of the cell's ATP. The citric acid cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids. Its intermediates also serve as precursors for various biosynthetic pathways, including the synthesis of amino acids and heme.
| Metabolic Pathway | Location in Eukaryotic Cell | Starting Molecule(s) | Key End Product(s) for Energy |
| Glycolysis | Cytoplasm | Glucose | Pyruvate, ATP, NADH |
| Citric Acid Cycle | Mitochondrial Matrix | Acetyl-CoA, Oxaloacetate | CO2, ATP, NADH, FADH2 |
The biosynthesis of organic acids is integral to cellular function, involving intricate enzymatic pathways that convert precursor molecules into a diverse array of acidic compounds. These pathways are crucial for both primary and secondary metabolism. Organic acids can be synthesized via "long" biosynthetic paths, which involve major metabolic routes like glycolysis and the citric acid cycle, or through "short" pathways, which are essentially biotransformations of precursors like glucose.
The citric acid cycle itself is a major source of organic acid intermediates, such as citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate. These molecules not only function within the cycle for energy production but can also be withdrawn to serve as building blocks for other biomolecules. For instance, oxaloacetate and α-ketoglutarate are precursors for the synthesis of amino acids like aspartate and glutamate (B1630785), respectively. The chemical reactions and pathways that result in the formation of organic acids are collectively defined as the "organic acid biosynthetic process". These processes are fundamental for producing a wide range of compounds, from simple intermediates to complex molecules necessary for life.
Role of Acetic Acid and its Derivatives in Cellular Metabolism Regulation
Acetic acid and its primary derivative, acetyl-CoA, play a crucial role in the regulation of cellular metabolism, extending beyond their function as simple building blocks or fuel sources. They act as signaling molecules that can influence metabolic pathways and cellular processes.
In the liver, acetate serves as both an energy source and a substrate for the synthesis of cholesterol and fatty acids. Acetate can regulate metabolic processes by activating AMP-activated protein kinase (AMPK), a key energy sensor in cells. AMPK activation enhances fatty acid oxidation and can influence glucose metabolism. Furthermore, acetate produced in the gut can influence the release of hormones like PYY and GLP-1, which are involved in regulating insulin (B600854) and glucagon secretion.
Acetyl-CoA is centrally positioned to regulate metabolism. Its concentration reflects the cell's nutritional state and influences both energy production and biosynthesis. Acetyl-CoA is also the donor of the acetyl group for protein acetylation, a critical post-translational modification. The acetylation of histone proteins, for example, is a major epigenetic mechanism that regulates gene expression. By providing the acetyl group, acetyl-CoA links the metabolic state of the cell directly to the regulation of the genome. This connection can affect cell growth, proliferation, and other fundamental cellular functions. Therefore, the availability and metabolism of acetate and acetyl-CoA are integral to maintaining cellular homeostasis and responding to metabolic cues.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies
The synthesis of (3-Methoxybenzyloxy)acetic acid and its derivatives is a fundamental prerequisite for any further investigation. While specific literature on its synthesis is sparse, established methods for analogous compounds, such as phenoxyacetic acid derivatives, can be adapted. A common and straightforward approach involves the Williamson ether synthesis. This method would entail the reaction of 3-methoxybenzyl halide (e.g., 3-methoxybenzyl chloride or bromide) with a salt of glycolic acid, such as sodium glycolate, in a suitable solvent.
Further research into novel synthetic strategies could focus on:
Green Chemistry Approaches: Developing syntheses that utilize more environmentally benign solvents and reagents, and minimize waste production. This could involve exploring solid-phase synthesis techniques or enzymatic catalysis.
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating methods.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, which would enhance efficiency and reduce the need for purification of intermediates. An example could be a one-pot reaction starting from 3-methoxybenzaldehyde (B106831), which is first reduced to the corresponding alcohol and then directly reacted with a haloacetic acid derivative.
Exploration of these advanced synthetic methodologies will be crucial for the efficient and sustainable production of this compound and a library of its derivatives for further studies.
Comprehensive Structure-Activity and Structure-Property Relationship Studies
A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is essential to unlock their full potential. Such studies involve synthesizing a series of analogues and evaluating how systematic changes in their chemical structure affect their biological activity and physicochemical properties.
Key structural modifications to explore would include:
Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the phenyl ring to probe the electronic and steric requirements for activity. The position and nature of these substituents can significantly influence the compound's interaction with biological targets. icm.edu.pl
Modification of the Ether Linkage: Replacing the ether oxygen with sulfur (a thioether) or an amino group (an amino ether) to assess the impact of this linkage on the compound's properties.
Alterations to the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group would provide insights into the importance of the acidic proton for biological activity. The chain length of the carboxylic acid could also be varied.
These SAR and SPR studies would be guided by the principles observed in related classes of compounds, such as phenoxyacetic acid derivatives, where the type and position of substituents on the aromatic ring have been shown to significantly impact their biological effects. mdpi.com
Identification of New Biological Targets and Mechanisms
The structural motifs present in this compound suggest several potential biological activities that warrant investigation. The ether and carboxylic acid functionalities are common in many biologically active molecules.
Potential areas for biological screening include:
Antimicrobial Activity: Acetic acid and its derivatives are known to possess antibacterial and antifungal properties. nih.gov The lipophilicity imparted by the 3-methoxybenzyl group could enhance membrane permeability and, consequently, antimicrobial efficacy.
Anticancer Activity: Flavone-8-acetic acid derivatives, which also contain an acetic acid moiety, have been investigated for their anticancer properties, with some showing the ability to induce tumor necrosis factor-α (TNF-α). nih.gov It would be valuable to screen this compound and its analogues for cytotoxic effects against various cancer cell lines and to investigate their mechanisms of action.
Enzyme Inhibition: The structure of this compound makes it a candidate for inhibiting various enzymes. For instance, related structures have been explored as inhibitors of enzymes like lipoxygenases and cholinesterases. monash.edu Screening against a panel of enzymes could reveal novel biological targets.
Plant Growth Regulation: Phenoxyacetic acids are a well-known class of herbicides. mdpi.com Investigating the effect of this compound on plant growth could uncover potential applications in agriculture.
A comprehensive biological evaluation will be crucial in identifying the most promising therapeutic or agrochemical applications for this class of compounds.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are powerful tools for accelerating the research and development process. For this compound, these methods can be employed to:
Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity (logP), and pKa for a series of virtual derivatives. This can help in prioritizing which compounds to synthesize.
Virtual Screening: If a biological target is identified, computational docking studies can be used to predict the binding affinity and orientation of this compound and its analogues within the active site of the target protein. This can guide the design of more potent and selective compounds. monash.edu
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Quantum Mechanical Calculations: These calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. nih.gov
Integrating computational modeling with experimental work will enable a more rational and efficient exploration of the chemical space around this compound.
Application in Materials Science and Nano-biotechnology
The unique chemical structure of this compound also suggests potential applications in materials science and nano-biotechnology. Ethers are known for their chemical stability and are used in the synthesis of various polymers. labinsights.nl
Future research could explore:
Polymer Synthesis: The carboxylic acid group of this compound can be used as a monomer for the synthesis of polyesters or polyamides. The presence of the benzyloxy group could impart specific properties, such as thermal stability or altered solubility, to the resulting polymers.
Surface Modification: The compound could be used to modify the surface of nanoparticles or other materials. The carboxylic acid can anchor the molecule to the surface, while the 3-methoxybenzyl group would alter the surface properties, for example, by making it more hydrophobic.
Drug Delivery Systems: The amphiphilic nature of certain derivatives of this compound could be exploited in the formation of micelles or liposomes for drug delivery applications.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality could serve as a linker for the construction of novel MOFs with potentially interesting catalytic or gas storage properties.
The exploration of these applications would broaden the scientific and technological relevance of this compound beyond the realm of life sciences.
Q & A
Basic: What are the recommended storage conditions for (3-Methoxybenzyloxy)acetic acid to ensure its stability in laboratory settings?
This compound should be stored in a cool, dry environment, ideally in airtight containers protected from moisture and heat. Incompatible materials include strong acids/alkalis, oxidizing/reducing agents, and reactive solvents. Stability is maintained under controlled humidity (below 60%) and temperatures between 2–8°C for long-term storage, as supported by analogous methoxy-substituted acetic acid derivatives .
Basic: Which spectroscopic and analytical methods are commonly employed to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the methoxybenzyloxy group and acetic acid backbone (e.g., H NMR in DMSO-d at 200 MHz) .
- Melting Point Determination : Comparative analysis against literature values (e.g., 71–73°C for structurally related 3-methoxyphenylacetic acid) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and identify impurities using reverse-phase columns and UV detection .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm functional groups like the carboxylic acid (-COOH) and methoxy (-OCH) moieties .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimization strategies include:
- Reaction Temperature and Time : Maintaining temperatures between 40–50°C during esterification steps to minimize side reactions, as demonstrated in analogous triazine-based syntheses .
- Catalyst Selection : Using mild bases (e.g., KCO) to facilitate nucleophilic substitution without degrading the methoxybenzyl group.
- Purification Techniques : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures to isolate the product .
- Error Mitigation : Calibrating equipment (e.g., pipettes, balances) to reduce measurement errors, as highlighted in titration studies of acetic acid derivatives .
Basic: What are the primary applications of this compound in biochemical and pharmacological research?
This compound serves as:
- Synthetic Intermediate : For constructing complex molecules in drug discovery (e.g., analogs of NSAIDs or antimicrobial agents) .
- Biological Probe : To study enzyme-substrate interactions, particularly with carboxylase or esterase enzymes, due to its hydrolytically labile ester bond.
- Material Science : As a monomer for synthesizing functionalized polymers with tailored solubility or biodegradability .
Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound across studies?
- Cross-Validation : Compare data against authoritative databases like NIST Chemistry WebBook or DSSTox for verified values .
- Purity Assessment : Use HPLC or GC-MS to rule out impurities affecting physical properties .
- Experimental Replication : Standardize protocols (e.g., heating rates in melting point determination) to minimize variability .
Basic: What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Incompatibility Management : Segregate from strong oxidizers (e.g., HNO) and bases to prevent exothermic reactions .
- Emergency Protocols : Immediate rinsing with water for spills on skin and consultation of SDS for first-aid measures .
Advanced: What strategies can mitigate byproduct formation during the synthesis of this compound?
- Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization or oligomerization.
- Acid Scavengers : Add molecular sieves or tertiary amines to sequester liberated acids during esterification, minimizing side reactions .
Basic: How should waste containing this compound be managed post-experiment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
